

p60c-src Substrate Specificity and Consensus Sequence: An In-depth Technical Guide

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Compound of Interest

Compound Name: p60c-src Substrate

Cat. No.: B3342299

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Introduction

p60c-src, the protein product of the c-src proto-oncogene, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its activity is tightly controlled, and dysregulation is frequently implicated in the development and progression of various human cancers. A thorough understanding of p60c-src's substrate specificity and the consensus sequences it recognizes is paramount for elucidating its biological functions and for the rational design of therapeutic interventions. This technical guide provides a comprehensive overview of **p60c-src substrate** recognition, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

p60c-src Substrate Specificity

p60c-src exhibits a broader substrate specificity compared to serine/threonine kinases. While the primary determinant of substrate recognition is the local amino acid sequence surrounding the target tyrosine residue, the kinase's activity and substrate affinity can be modulated by various factors, including allosteric regulation and interactions with other proteins.

Consensus Phosphorylation Sequence

Through the screening of peptide libraries and analysis of known substrates, a preferred consensus phosphorylation sequence for p60c-src has been identified. While some variability exists, a commonly cited optimal motif is:

E-E-I-Y-G-E-F-F

Key features of the p60c-src consensus sequence include:

- Acidic residues (E/D) are frequently found N-terminal to the target tyrosine (Y).
- A hydrophobic residue (I/V) is often present at the -1 position relative to the tyrosine.
- The +1 position is somewhat variable, but small, neutral residues like Glycine (G) are common.
- Hydrophobic residues (F/Y) are often found at the +3 position.

Other studies have identified alternative efficient peptide substrates, such as Y-I-Y-G-S-F-K and G-I-Y-W-H-H-Y, highlighting some flexibility in substrate recognition. Research into the minimal sequence requirements has suggested that as few as five amino acids surrounding the target tyrosine can be sufficient for significant phosphorylation.

Quantitative Analysis of Substrate Phosphorylation

The efficiency of p60c-src-mediated phosphorylation is determined by the kinetic parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_{cat}). A lower K_m value indicates a higher affinity of the kinase for the substrate, while a higher k_{cat} reflects a faster catalytic rate. The ratio k_{cat}/K_m represents the overall catalytic efficiency.

Substrate	Km	kcat	kcat/Km	Conditions
(FGE)3Y(GEF)2 GD	~38-fold lower than autophosphorylat ion site peptide	~6.6-fold higher than autophosphorylat ion site peptide	~251-fold higher than autophosphorylat ion site peptide	In vitro kinase assay
Casein	2- to 3-fold decrease upon thrombin stimulation	Not significantly altered	Increased upon thrombin stimulation	Human platelets
ATP (with Casein)	2- to 3-fold decrease upon thrombin stimulation	-	-	Human platelets
Enolase	~21 μ M	Similar across cell lines	-	LA-N-5 neuroblastoma cells
Enolase	~8 μ M	Similar across cell lines	-	SK-N-SH neuroblastoma cells
Enolase	~17 μ M	Similar across cell lines	-	FSD fibroblasts

Note: The presented data is a compilation from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

In Vitro p60c-src Kinase Assay

This protocol outlines a standard method for measuring the kinase activity of p60c-src using a peptide substrate and radiolabeled ATP.

Materials:

- Purified active p60c-src enzyme
- Peptide substrate (e.g., based on the optimal consensus sequence)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter

Procedure:

- Prepare the kinase reaction mixture by combining the kinase buffer, peptide substrate, and purified p60c-src enzyme in a microcentrifuge tube.
- Initiate the reaction by adding [γ -³²P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Perform a final wash with acetone to dry the paper.
- Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Alternative Non-Radioactive Method (ADP-Glo™ Kinase Assay):

This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.

Identification of p60c-src Substrates using Peptide Library Screening

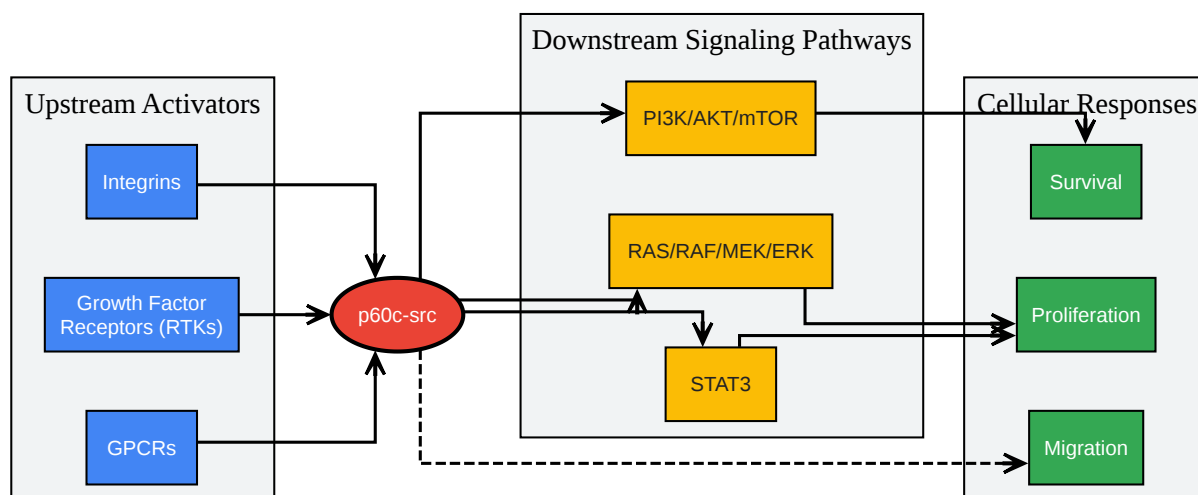
This method allows for the unbiased determination of the optimal phosphorylation sequence for p60c-src.

Workflow:

- **Library Synthesis:** A degenerate peptide library is synthesized, typically with a fixed tyrosine residue and randomized amino acids at surrounding positions.
- **Kinase Reaction:** The peptide library is incubated with active p60c-src and ATP to allow for phosphorylation of preferred sequences.
- **Enrichment of Phosphopeptides:** Phosphorylated peptides are separated from non-phosphorylated peptides, often using immobilized metal affinity chromatography (IMAC).
- **Sequence Analysis:** The enriched phosphopeptides are sequenced using methods like Edman degradation or mass spectrometry to identify the preferred amino acids at each position relative to the phosphorylated tyrosine.
- **Consensus Sequence Generation:** The sequencing data is used to generate a consensus phosphorylation motif for p60c-src.

Signaling Pathways and Logical Relationships

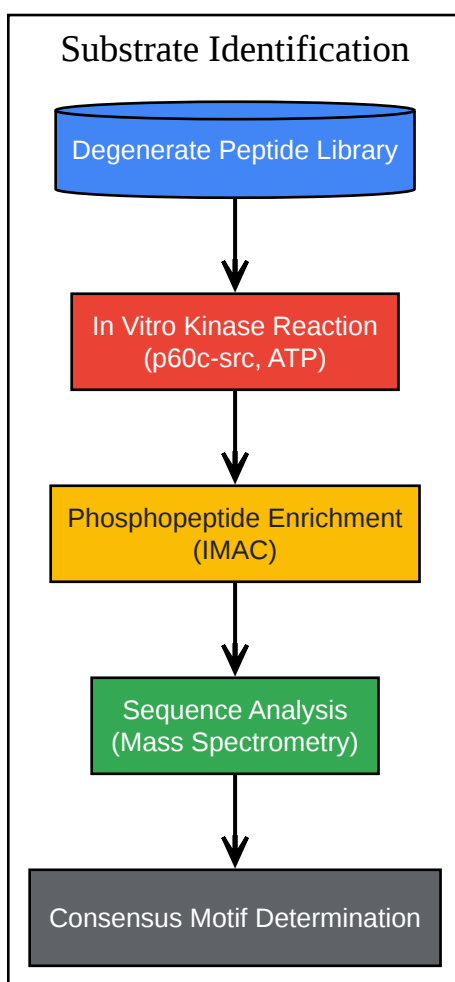
p60c-src is a central node in numerous signaling pathways, integrating signals from various cell surface receptors and transmitting them to downstream effectors that control key cellular functions.



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Caption: Overview of major signaling pathways activated by p60c-src.

The diagram above illustrates how various cell surface receptors, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate p60c-src. Once activated, p60c-src can phosphorylate a multitude of downstream substrates, leading to the activation of key signaling cascades such as the STAT3, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR pathways. These pathways, in turn, regulate fundamental cellular processes like proliferation, survival, and migration.



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